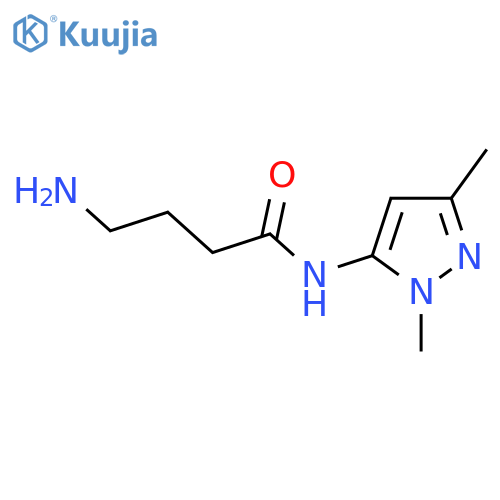Cas no 1352527-52-6 (4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide)

1352527-52-6 structure
商品名:4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
CAS番号:1352527-52-6
MF:C9H16N4O
メガワット:196.249541282654
CID:4775806
4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
- 4-amino-N-(2,5-dimethylpyrazol-3-yl)butanamide
- 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
-
- インチ: 1S/C9H16N4O/c1-7-6-8(13(2)12-7)11-9(14)4-3-5-10/h6H,3-5,10H2,1-2H3,(H,11,14)
- InChIKey: DHCHGNMVCOXZGX-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCN)NC1=CC(C)=NN1C
計算された属性
- せいみつぶんしりょう: 196.13241115 g/mol
- どういたいしつりょう: 196.13241115 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9
- 疎水性パラメータ計算基準値(XlogP): -0.5
- ぶんしりょう: 196.25
4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2185-0445-2.5g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 2.5g |
$1554.0 | 2023-09-06 | |
| Life Chemicals | F2185-0445-5g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 5g |
$2331.0 | 2023-09-06 | |
| TRC | A249381-100mg |
4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |
1352527-52-6 | 100mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A249381-500mg |
4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |
1352527-52-6 | 500mg |
$ 730.00 | 2022-06-08 | ||
| Life Chemicals | F2185-0445-0.5g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 0.5g |
$738.0 | 2023-09-06 | |
| Life Chemicals | F2185-0445-1g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 1g |
$777.0 | 2023-09-06 | |
| Life Chemicals | F2185-0445-0.25g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 0.25g |
$701.0 | 2023-09-06 | |
| TRC | A249381-1g |
4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |
1352527-52-6 | 1g |
$ 1115.00 | 2022-06-08 | ||
| Life Chemicals | F2185-0445-10g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 10g |
$3263.0 | 2023-09-06 |
4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1352527-52-6 (4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide) 関連製品
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
